REACTION_CXSMILES
|
Cl[C:2]1[C:10](C)=[C:9](Cl)[C:8]([N+:13]([O-])=O)=[CH:7][C:3]=1C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl.[C:25](=[O:28])([O-])[O-:26].[Na+].[Na+]>COCCO.O>[CH:3]1[C:2]([C:25]([OH:26])=[O:28])=[CH:10][CH:9]=[C:8]([NH2:13])[CH:7]=1 |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
141.6 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
620 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:10](C)=[C:9](Cl)[C:8]([N+:13]([O-])=O)=[CH:7][C:3]=1C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl.[C:25](=[O:28])([O-])[O-:26].[Na+].[Na+]>COCCO.O>[CH:3]1[C:2]([C:25]([OH:26])=[O:28])=[CH:10][CH:9]=[C:8]([NH2:13])[CH:7]=1 |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
141.6 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
620 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |